VP3.15 dihydrobromide

Descripción

Propiedades

IUPAC Name |

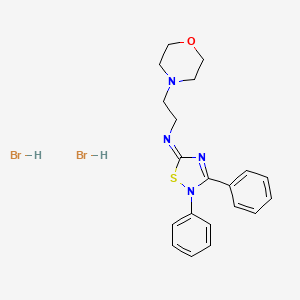

N-(2-morpholin-4-ylethyl)-2,3-diphenyl-1,2,4-thiadiazol-5-imine;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4OS.2BrH/c1-3-7-17(8-4-1)19-22-20(21-11-12-23-13-15-25-16-14-23)26-24(19)18-9-5-2-6-10-18;;/h1-10H,11-16H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAJZOXQDSKOPBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN=C2N=C(N(S2)C3=CC=CC=C3)C4=CC=CC=C4.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24Br2N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

VP3.15 dihydrobromide mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of VP3.15 Dihydrobromide

Introduction

This compound is a potent, orally bioavailable, and central nervous system (CNS) penetrant small molecule that functions as a dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen synthase kinase 3 (GSK-3).[1][2] Its unique mechanism of action, which combines anti-inflammatory and neuroreparative properties, has positioned it as a promising therapeutic candidate for neurodegenerative diseases, particularly for demyelinating conditions like multiple sclerosis (MS).[1][3] Research has demonstrated its efficacy in preclinical models of primary progressive multiple sclerosis (PPMS) by ameliorating motor deficits, reducing inflammation, and promoting remyelination.[3][4] Furthermore, recent studies have explored its therapeutic potential in other contexts, such as glioblastoma, where it has shown anti-tumor effects dependent on the PTEN genetic status of the cancer cells.[5][6]

This technical guide provides a comprehensive overview of the core mechanism of action of VP3.15, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Dual Inhibition of PDE7 and GSK-3

The therapeutic potential of VP3.15 stems from its simultaneous inhibition of two distinct and critical enzymes: PDE7 and GSK-3β.[3][7] This dual activity synergistically targets both the inflammatory and degenerative aspects of neurological diseases.

-

Phosphodiesterase 7 (PDE7) Inhibition : PDE7 is an enzyme responsible for the specific degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in various cellular processes, including immune regulation.[8] By inhibiting PDE7, VP3.15 prevents the breakdown of cAMP, leading to its intracellular accumulation. Elevated cAMP levels are known to exert potent anti-inflammatory effects, primarily by reducing the activation of microglia and attenuating the infiltration of pathogenic lymphocytes into the CNS.[3]

-

Glycogen Synthase Kinase 3 (GSK-3) Inhibition : GSK-3 is a serine/threonine kinase that plays a pivotal role in a multitude of cellular signaling pathways. Its inhibition has been linked to neuroprotection and neurorepair.[3] By inhibiting GSK-3β, VP3.15 modulates inflammatory pathways, such as the NF-κB pathway, to decrease the overall inflammatory response.[3] Critically, GSK-3β inhibition has been shown to promote the differentiation of oligodendrocyte progenitor cells (OPCs) into mature, myelinating oligodendrocytes, a key process for repairing the myelin sheath damaged in diseases like MS.[3][9]

The concomitant inhibition of both PDE7 and GSK-3β activates beneficial anti-inflammatory and pro-remyelinating pathways with a high degree of therapeutic potential.[3]

Signaling Pathway

The diagram below illustrates the dual mechanism of action of VP3.15.

Caption: Dual inhibitory action of VP3.15 on PDE7 and GSK-3β pathways.

Quantitative Efficacy Data

The efficacy of VP3.15 has been quantified in several studies, demonstrating its potency and therapeutic effects.

Table 1: In Vitro Inhibitory Potency

| Target Enzyme | IC50 Value (μM) | Citation |

|---|---|---|

| Phosphodiesterase 7 (PDE7) | 1.59 | [1][2] |

| Glycogen Synthase Kinase 3 (GSK-3) | 0.88 |[1][2] |

Table 2: Efficacy in a Preclinical Model of Primary Progressive MS (TMEV-IDD)

| Parameter | Outcome | Dosage | Citation |

|---|---|---|---|

| Motor Function | Significantly counteracted motor deficits (horizontal & vertical activity) | 10 mg/kg daily for 15 days | [3] |

| Demyelination | Significantly reduced percentage of demyelinated area in the spinal cord | 10 mg/kg daily for 15 days | [3] |

| Oligodendrocyte Maturation | Significant increase in the number of mature oligodendrocytes (CC1+ cells) | 10 mg/kg daily for 15 days | [3][9] |

| Microglial Activation | Significantly reduced Iba-1 staining in the spinal cord | 10 mg/kg daily for 15 days | [10] |

| Lymphocyte Infiltration | Significantly reduced infiltration of CD4+ T lymphocytes | 10 mg/kg daily for 15 days |[10] |

Table 3: Efficacy in Glioblastoma (GB) Cell Lines

| Cell Type | Outcome | Concentration | Citation |

|---|

| Panel of human and mouse GB cells | Significant decrease in cell viability | 2 μM |[6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the protocols used in key studies of VP3.15.

Preclinical Model of Primary Progressive Multiple Sclerosis (TMEV-IDD)

A study investigating VP3.15 as a neuroprotective agent utilized the Theiler's mouse encephalomyelitis virus-induced demyelinating disease (TMEV-IDD) model, which mimics PPMS.[3]

Experimental Workflow

Caption: Experimental workflow for the TMEV-IDD mouse model study.

-

Animal Model and Treatment : Susceptible strains of mice were infected intracerebrally with the Daniel strain of Theiler's virus.[3] At 60 days post-infection, when motor dysfunction was established, mice were treated intraperitoneally (i.p.) with VP3.15 (10 mg/kg) or a vehicle control once daily for 15 consecutive days.[3][9]

-

Motor Function Analysis : Spontaneous motor activity was evaluated on days 60 and 75 post-infection using an activity cage. Both horizontal activity (time traveled) and vertical activity (number of rearings) were recorded for 10 minutes.[9]

-

Tissue Processing and Immunohistochemistry : Following treatment, mice were euthanized, and spinal cords were processed for immunohistochemical analysis. Sections were stained with specific antibodies to identify various cell types and markers of pathology.[9]

Table 4: Antibodies Used in TMEV-IDD Study

| Antibody Target | Cellular Location/Marker | Dilution | Host Species | Manufacturer |

|---|---|---|---|---|

| MBP | Myelin | 1:500 | Rat | Biorad |

| NFH | Neurons/Axons | 1:1000 | Rabbit | Abcam |

| Iba-1 | Microglia | 1:500 | Guinea pig | Synaptic Systems |

| PDGFRα | Oligodendrocyte Progenitor Cells (OPCs) | 1:200 | Goat | RD Systems |

| CC1 | Mature Oligodendrocytes | 1:200 | Mouse | Merck Millipore |

| Olig2 | Oligodendrocyte Lineage | 1:200 | Rabbit | Merck Millipore |

| CD4 | T-cells | 1:250 | Rat | BD Pharmingen |

(Data sourced from:[9])

Glioblastoma Cell Viability Assay

The anti-tumor capacity of VP3.15 was assessed using a panel of primary glioblastoma cells derived from human and mouse tumors.[6]

-

Cell Culture and Treatment : Cells were incubated for three days in the presence of increasing concentrations of VP3.15.[6]

-

Viability Measurement : Cell viability was quantified using the Alamar Blue assay, which measures metabolic activity as an indicator of cell health.[6]

Lymphocyte Proliferation and Cytokine Secretion Assay

The immunomodulatory effects of VP3.15 were investigated on peripheral lymphocytes in the context of experimental autoimmune encephalomyelitis (EAE), another model for MS.[8]

-

Lymphocyte Proliferation : Ex vivo lymphocyte proliferation was measured by quantifying the incorporation of [3H]-thymidine.[8]

-

TNFα Secretion : The concentration of the pro-inflammatory cytokine TNFα in the cell culture supernatant was measured by ELISA.[8] The results showed that VP3.15 inhibits lymphocyte proliferation and TNFα secretion in a dose-dependent manner.[8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. [PDF] The Dual PDE7-GSK3β Inhibitor, VP3.15, as Neuroprotective Disease-Modifying Treatment in a Model of Primary Progressive Multiple Sclerosis | Semantic Scholar [semanticscholar.org]

- 5. VP3.15, a dual GSK-3β/PDE7 inhibitor, reduces glioblastoma tumor growth though changes in the tumor microenvironment in a PTEN wild-type context - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. VP3.15, a dual GSK-3β/PDE7 inhibitor, reduces glioblastoma tumor growth though changes in the tumor microenvironment in a PTEN wild-type context - PMC [pmc.ncbi.nlm.nih.gov]

- 7. VP3.15 (Consejo Superior de Investigaciones Científicas) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. A preliminary investigation of phoshodiesterase 7 inhibitor VP3.15 as therapeutic agent for the treatment of experimental autoimmune encephalomyelitis mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

VP3.15 dihydrobromide dual inhibition of PDE7 and GSK-3

An In-depth Technical Guide to VP3.15 Dihydrobromide: A Dual Inhibitor of Phosphodiesterase 7 (PDE7) and Glycogen Synthase Kinase-3 (GSK-3)

Introduction

This compound is a potent, orally bioavailable, and central nervous system (CNS) penetrant small molecule that functions as a dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen synthase kinase-3 (GSK-3).[1][2] This compound has emerged as a significant therapeutic candidate for neurodegenerative and inflammatory diseases, particularly Multiple Sclerosis (MS) and certain cancers like glioblastoma.[3][4][5][6] Its unique mechanism of targeting two distinct but interconnected signaling pathways offers a multifaceted approach to treatment, combining anti-inflammatory, neuroprotective, and pro-remyelinating activities.[1][3] This technical guide provides a comprehensive overview of VP3.15, focusing on its pharmacological data, mechanism of action, experimental protocols, and preclinical evidence.

Pharmacological Profile

VP3.15 is a heterocyclic molecule belonging to the 5-imino-1,2,4-thiadiazole family.[7] The dihydrobromide salt form exhibits enhanced water solubility and stability while maintaining comparable biological activity to its free base form.[1] The inhibitory potency of VP3.15 against its targets has been quantified through in vitro assays.

Table 1: Quantitative Inhibitory Activity of VP3.15

| Target Enzyme | IC50 Value (μM) |

|---|---|

| Phosphodiesterase 7 (PDE7) | 1.59[1][2] |

| Glycogen Synthase Kinase-3 (GSK-3) | 0.88[1][2] |

Mechanism of Action: Dual Signaling Pathway Modulation

The therapeutic efficacy of VP3.15 stems from its simultaneous inhibition of two key enzymes, PDE7 and GSK-3. These enzymes are pivotal in regulating cellular processes involved in inflammation, immune response, cell survival, and differentiation.

-

PDE7 Inhibition : PDE7 is an enzyme that specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a crucial second messenger. By inhibiting PDE7, VP3.15 prevents the degradation of cAMP, leading to its intracellular accumulation. Elevated cAMP levels activate Protein Kinase A (PKA).[4]

-

GSK-3 Inhibition : VP3.15 directly inhibits the activity of GSK-3, a serine/threonine kinase involved in a myriad of cellular pathways. Additionally, the PKA activation resulting from PDE7 inhibition provides an indirect mechanism for GSK-3 inhibition. PKA phosphorylates GSK-3β at serine 9, which inactivates the enzyme.[4]

This synergistic dual inhibition modulates downstream pathways, including the anti-inflammatory response through the NF-κB pathway and the promotion of oligodendrocyte precursor cell (OPC) differentiation, which is critical for remyelination.[3][4]

Experimental Protocols

In Vitro Enzyme Inhibition Assay (General Protocol)

The IC50 values for VP3.15 against PDE7 and GSK-3 are determined using enzyme inhibition assays. While specific proprietary details may vary, a general protocol involves the following steps.

Methodology:

-

Enzyme Preparation : Recombinant human PDE7 or GSK-3β enzyme is purified.

-

Reaction Mixture : The enzyme is incubated in a reaction buffer containing the appropriate substrate (e.g., cAMP for PDE7, a specific peptide substrate for GSK-3) and cofactors (e.g., ATP for GSK-3).

-

Inhibitor Addition : A range of concentrations of VP3.15 is added to the reaction mixture. A control reaction without the inhibitor is run in parallel.

-

Incubation : The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

Reaction Termination & Detection : The reaction is stopped, and the product formation is quantified. For PDE7, this could involve measuring the amount of remaining cAMP. For GSK-3, this typically involves measuring the phosphorylation of the substrate using methods like radiometric assays (e.g., with [γ-³²P]ATP) or luminescence-based assays that quantify remaining ATP.

-

Data Analysis : The percentage of enzyme inhibition for each VP3.15 concentration is calculated relative to the control. The IC50 value is then determined by fitting the dose-response data to a sigmoidal curve.

In Vivo Preclinical Model: TMEV-IDD for Multiple Sclerosis

The therapeutic potential of VP3.15 for MS has been investigated using the Theiler's Murine Encephalomyelitis Virus-Induced Demyelinating Disease (TMEV-IDD) model, which mimics primary-progressive MS (PPMS).[3][5]

Methodology:

-

Animal Model : Four- to six-week-old susceptible female SJL/J mice are used.[3]

-

Disease Induction : Mice are inoculated intracerebrally with 2 x 10⁶ plaque-forming units (pfu) of the Daniel's (DA) strain of TMEV. Control (Sham) mice are injected with the vehicle (DMEM).[3]

-

Disease Progression Monitoring : The pathology is allowed to establish for 60 days. Motor function is assessed using an activity cage to measure horizontal and vertical activity over a 10-minute period.[3][8]

-

Treatment Protocol : At 60 days post-infection, TMEV-infected mice are divided into two groups. One group receives daily intraperitoneal (i.p.) injections of VP3.15 (10 mg/kg), while the control group receives the corresponding vehicle. The treatment is administered for 15 consecutive days.[3][8]

-

Endpoint Analysis :

-

Behavioral Assessment : Motor function is re-evaluated at day 75 post-infection.[8]

-

Histopathology : After the treatment period, mice are euthanized, and spinal cords are extracted. Tissues are processed for immunohistochemical analysis to assess microglial activation (Iba-1 staining), lymphocyte infiltration (CD4+ T-cells), demyelination, and axonal integrity.[3][9]

-

Therapeutic Applications & Preclinical Evidence

Multiple Sclerosis (MS)

In the TMEV-IDD model of PPMS, chronic treatment with VP3.15 demonstrated significant therapeutic benefits. The compound ameliorated the disease course by improving motor deficits observed in infected mice.[3][5] Histological analysis revealed that VP3.15 treatment led to:

-

Reduced microglial activation and lymphocyte infiltration in the spinal cord.[3]

-

Promotion of oligodendrocyte precursor cell proliferation and differentiation into mature oligodendrocytes.[3][5]

These findings support VP3.15 as a promising integrative therapy that combines anti-inflammatory and neuroreparative (pro-remyelination) actions for treating MS.[1][3]

Glioblastoma (GB)

VP3.15 has also been evaluated as a potential treatment for glioblastoma, an aggressive brain cancer.[6] In vitro studies showed that VP3.15 significantly decreased the viability of various human and mouse glioblastoma cell lines.[4] In vivo studies using orthotopic xenografts revealed that the anti-tumor effect of VP3.15 was most pronounced in glioblastoma with wild-type PTEN, a key tumor suppressor gene.[4][6] The mechanism in this context involves modifying the tumor microenvironment by reducing tumor vascularity and the number of pro-tumoral myeloid cells.[4] Specifically, VP3.15 was found to decrease the production of GAL9, a molecule that stimulates pro-angiogenic macrophages.[4][6]

Conclusion

This compound is a novel dual inhibitor of PDE7 and GSK-3 with a well-defined pharmacological profile and a synergistic mechanism of action. Its ability to concurrently modulate inflammatory and regenerative pathways has been demonstrated in robust preclinical models of multiple sclerosis and glioblastoma. The compound's oral bioavailability and CNS penetrance further enhance its potential as a disease-modifying therapy. Further development and clinical investigation are warranted to validate its therapeutic potential in human patients.[3]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. VP3.15, a dual GSK-3β/PDE7 inhibitor, reduces glioblastoma tumor growth though changes in the tumor microenvironment in a PTEN wild-type context - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Dual PDE7-GSK3β Inhibitor, VP3.15, as Neuroprotective Disease-Modifying Treatment in a Model of Primary Progressive Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. VP3.15, a dual GSK-3β/PDE7 inhibitor, reduces glioblastoma tumor growth though changes in the tumor microenvironment in a PTEN wild-type context - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Dual PDE7-GSK3β Inhibitor, VP3.15, as Neuroprotective Disease-Modifying Treatment in a Model of Primary Progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Technical Guide: Chemical and Pharmacological Properties of VP3.15 Dihydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

VP3.15 dihydrobromide is a potent, orally bioavailable, and central nervous system (CNS) penetrant small molecule that acts as a dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen synthase kinase-3β (GSK-3β).[1][2][3] This dual inhibitory action confers upon VP3.15 significant neuroprotective, anti-inflammatory, and pro-remyelinating properties.[1][3] Preclinical studies have demonstrated its therapeutic potential in models of demyelinating diseases such as multiple sclerosis and in certain cancers like glioblastoma.[4][5][6][7] This document provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental protocols related to this compound.

Chemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | (2,3-Diphenyl-2H-[9]thiadiazol-5-ylidene)-(2-morpholin-4-yl-ethyl)-amine Dihydrobromide | [4] |

| Molecular Formula | C₂₀H₂₄Br₂N₄OS | [1][4] |

| Molecular Weight | 528.30 g/mol | [1][4] |

| CAS Number | 1281681-33-1 | [1][4] |

| Appearance | Solid powder | [1][4] |

| Purity | ≥99.0% | [3] |

| Solubility | DMSO: 62.5 mg/mL (118.30 mM) | [10] |

| Storage | Store at -20°C for long-term (months to years) or 0-4°C for short-term (days to weeks). Stock solutions should be stored at -80°C (up to 6 months) or -20°C (up to 1 month).[1][4][10] |

Biological Activity and Mechanism of Action

VP3.15 is a dual inhibitor of PDE7 and GSK-3β with IC₅₀ values of 1.59 µM and 0.88 µM, respectively, for the free base form.[1][2][8] Its mechanism of action involves the synergistic effect of inhibiting these two key enzymes.

-

PDE7 Inhibition: PDE7 is a cyclic adenosine monophosphate (cAMP)-specific phosphodiesterase. By inhibiting PDE7, VP3.15 increases intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates GSK-3β. This pathway contributes to the anti-inflammatory and neuroprotective effects of the compound.

-

GSK-3β Inhibition: GSK-3β is a serine/threonine kinase involved in numerous cellular processes, including inflammation, cell survival, and proliferation. Direct inhibition of GSK-3β by VP3.15, coupled with the indirect inhibition via the PDE7-cAMP-PKA pathway, leads to the modulation of downstream signaling cascades, including the suppression of the pro-inflammatory NF-κB pathway.

The dual inhibition of PDE7 and GSK-3β by VP3.15 results in a multifaceted therapeutic potential, including the reduction of neuroinflammation, promotion of oligodendrocyte precursor cell (OPC) differentiation, and enhancement of remyelination.[2][4]

Signaling Pathway

Caption: VP3.15 dual inhibition of PDE7 and GSK-3β signaling pathway.

Experimental Protocols

Proposed Synthesis of VP3.15

While a specific, detailed synthesis protocol for VP3.15 is not publicly available, a plausible synthetic route can be conceptualized based on general methods for the synthesis of 5-imino-1,2,4-thiadiazole derivatives. The synthesis would likely involve the cyclization of a substituted guanidine precursor with an appropriate electrophile.

Figure 2: Proposed Experimental Workflow for Synthesis

Caption: A generalized workflow for the synthesis of this compound.

In Vitro Glioblastoma Cell Viability Assay

This protocol is adapted from studies investigating the effect of VP3.15 on glioblastoma cell lines.

Table 2: Protocol for Glioblastoma Cell Viability Assay

| Step | Procedure |

| 1. Cell Seeding | Seed human or mouse glioblastoma cells in a 96-well plate at a density of 5,000 cells per well. |

| 2. Incubation | Incubate the cells for 24 hours to allow for attachment. |

| 3. Treatment | Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) or vehicle control (e.g., DMSO). |

| 4. Incubation | Incubate the treated cells for 72 hours. |

| 5. Viability Assessment | Add Alamar Blue reagent (1:10 dilution in media) to each well and incubate for 1-4 hours. |

| 6. Measurement | Measure the absorbance at 570 nm with a reference wavelength of 600 nm using a microplate reader. |

| 7. Data Analysis | Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability. |

In Vivo Remyelination Study in a Theiler's Murine Encephalomyelitis Virus (TMEV) Model

This protocol outlines a general procedure for evaluating the pro-remyelinating effects of VP3.15 in a TMEV-induced demyelination mouse model.

Table 3: Protocol for In Vivo TMEV Model Remyelination Study

| Step | Procedure |

| 1. Disease Induction | Induce demyelination in susceptible mouse strains by intracranial injection of TMEV. |

| 2. Treatment | At the onset of chronic disease (typically 60 days post-infection), administer this compound (10 mg/kg, intraperitoneally) or vehicle control daily for a specified period (e.g., 15 days).[7] |

| 3. Behavioral Assessment | Monitor motor function throughout the treatment period using tests such as open field (horizontal and vertical activity) or rotarod.[7] |

| 4. Tissue Collection | At the end of the treatment period, perfuse the mice and collect the spinal cords. |

| 5. Histology and Immunohistochemistry | Process the spinal cords for histological analysis. Perform immunohistochemistry for markers of myelination (e.g., Myelin Basic Protein - MBP), axonal integrity (e.g., Neurofilament Heavy - NFH), microglia/macrophage activation (e.g., Iba-1), and T-cell infiltration (e.g., CD3).[11] |

| 6. Image Analysis | Quantify the stained areas or cell numbers in the white matter tracts of the spinal cord using image analysis software. |

| 7. Statistical Analysis | Compare the results between the VP3.15-treated and vehicle-treated groups using appropriate statistical tests. |

Figure 3: Experimental Workflow for In Vivo TMEV Model

Caption: Workflow for evaluating VP3.15 in a TMEV-induced demyelination model.

Conclusion

This compound is a promising preclinical candidate with a well-defined dual mechanism of action targeting PDE7 and GSK-3β. Its chemical properties, including good solubility and stability in its dihydrobromide salt form, make it suitable for in vitro and in vivo experimental studies. The provided protocols offer a starting point for researchers investigating the therapeutic potential of VP3.15 in neurodegenerative diseases and cancer. Further research is warranted to fully elucidate its therapeutic efficacy and safety profile for potential clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | PDE7/GSK-3 inhibitor | Probechem Biochemicals [probechem.com]

- 3. abmole.com [abmole.com]

- 4. medkoo.com [medkoo.com]

- 5. researchgate.net [researchgate.net]

- 6. The Dual PDE7-GSK3β Inhibitor, VP3.15, as Neuroprotective Disease-Modifying Treatment in a Model of Primary Progressive Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. glpbio.com [glpbio.com]

- 11. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Synthesis and Purification of VP3.15 Dihydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of VP3.15 dihydrobromide, a potent dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen synthase kinase-3 (GSK-3) with significant potential in the treatment of neurodegenerative diseases. This document details the chemical synthesis of the VP3.15 free base, its conversion to the dihydrobromide salt, and the subsequent purification protocols. Quantitative data is summarized for clarity, and key experimental workflows and signaling pathways are visualized.

Introduction

VP3.15 is a small molecule of the 5-imino-1,2,4-thiadiazole family that has demonstrated neuroprotective and neuroreparative properties.[1][2] It is a potent, orally bioavailable, and CNS-penetrant compound.[1] The dihydrobromide salt of VP3.15 is often used to enhance its water solubility and stability.[1] This guide is intended to provide researchers with the necessary technical details to synthesize and purify this promising compound for further investigation.

Chemical Profile and Properties

A summary of the key chemical and physical properties of VP3.15 and its dihydrobromide salt is presented below.

| Property | VP3.15 | This compound |

| Chemical Name | N-(4-methoxyphenyl)-5-(morpholinoamino)-3-phenyl-1,2,4-thiadiazole | N-(4-methoxyphenyl)-5-(morpholinoamino)-3-phenyl-1,2,4-thiadiazole dihydrobromide |

| Molecular Formula | C₂₀H₂₂N₄O₂S | C₂₀H₂₄Br₂N₄OS |

| Molecular Weight | 398.48 g/mol | 528.3 g/mol |

| CAS Number | 1281681-54-6 | 1281681-33-1 |

| Appearance | White to off-white solid | White to off-white crystalline solid |

| Solubility | Soluble in DMSO | Soluble in DMSO (62.5 mg/mL) |

Synthesis of VP3.15 Free Base

The synthesis of VP3.15 is not explicitly detailed in a single dedicated publication, but based on the general synthesis of 5-imino-1,2,4-thiadiazole derivatives and the work of the developing laboratory (CIB-CSIC), a plausible and detailed synthetic route can be constructed. The following protocol is a representative procedure for the synthesis of the VP3.15 free base.

Experimental Protocol: Synthesis of VP3.15

Materials and Reagents:

-

Benzoyl isothiocyanate

-

4-Morpholinoaniline

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

Hydrobromic acid (HBr) in acetic acid

Procedure:

-

Step 1: Formation of the Thiourea Intermediate. To a solution of 4-morpholinoaniline (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add benzoyl isothiocyanate (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude thiourea intermediate.

-

Step 2: Cyclization to form the 5-imino-1,2,4-thiadiazole core. Dissolve the crude thiourea intermediate in a suitable solvent such as ethanol or isopropanol.

-

Add a cyclizing agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.5 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

-

Heat the reaction mixture to reflux (typically 80-100 °C) for 6-12 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

The resulting crude product is the VP3.15 free base.

Purification of VP3.15 Free Base

The crude VP3.15 free base is typically purified by column chromatography.

Experimental Protocol: Purification of VP3.15

Materials and Equipment:

-

Silica gel (230-400 mesh)

-

Hexanes

-

Ethyl acetate

-

Glass chromatography column

-

Fraction collector (optional)

Procedure:

-

Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack it into a glass column.

-

Dissolve the crude VP3.15 free base in a minimal amount of dichloromethane or the eluent.

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50% ethyl acetate).

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified VP3.15 free base as a solid.

Synthesis of this compound

The purified VP3.15 free base is converted to its dihydrobromide salt to improve its solubility and handling properties.

Experimental Protocol: Formation of this compound

Materials and Reagents:

-

Purified VP3.15 free base

-

Hydrobromic acid (33 wt. % in acetic acid or a solution in diethyl ether)

-

Diethyl ether, anhydrous

-

Methanol, anhydrous

Procedure:

-

Dissolve the purified VP3.15 free base in a minimal amount of anhydrous methanol.

-

To this solution, add a solution of hydrobromic acid (2.2 equivalents) dropwise with stirring at 0 °C. The hydrobromic acid can be used as a solution in acetic acid or diethyl ether.

-

A precipitate should form upon addition of the acid. If no precipitate forms, the slow addition of anhydrous diethyl ether can induce precipitation.

-

Stir the resulting suspension at 0 °C for 1-2 hours.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold, anhydrous diethyl ether.

-

Dry the solid under vacuum to yield this compound.

Purification of this compound

The crude this compound can be further purified by recrystallization.

Experimental Protocol: Recrystallization of this compound

Materials and Equipment:

-

Crude this compound

-

Ethanol

-

Isopropanol

-

Diethyl ether

-

Heating mantle with stirrer

-

Büchner funnel and filter flask

Procedure:

-

In a flask, dissolve the crude this compound in a minimal amount of a hot solvent system, such as a mixture of ethanol and isopropanol.

-

Once completely dissolved, allow the solution to cool slowly to room temperature.

-

For further precipitation, the flask can be placed in an ice bath or a refrigerator.

-

If crystals are slow to form, scratching the inside of the flask with a glass rod can initiate crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent or a more non-polar solvent like diethyl ether.

-

Dry the crystals under vacuum to a constant weight.

Data Presentation

The following table summarizes typical (hypothetical) quantitative data for the synthesis and purification of this compound. Actual yields and purity may vary depending on the specific reaction conditions and scale.

| Step | Product | Typical Yield (%) | Purity (by HPLC) (%) |

| Synthesis | VP3.15 Free Base (crude) | 75-85 | >80 |

| Purification | VP3.15 Free Base (purified) | 60-70 (after chromatography) | >98 |

| Salt Formation | This compound (crude) | 90-95 | >95 |

| Purification | This compound (recrystallized) | 80-90 (after recrystallization) | >99.5 |

Visualizations

Signaling Pathway of VP3.15

VP3.15 is a dual inhibitor of PDE7 and GSK-3. By inhibiting PDE7, it prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to an increase in intracellular cAMP levels. This activates Protein Kinase A (PKA), which in turn phosphorylates and inhibits GSK-3. Direct inhibition of GSK-3 by VP3.15 further enhances this effect. The inhibition of GSK-3 has been linked to neuroprotective and anti-inflammatory effects.

Caption: Signaling pathway of VP3.15 as a dual PDE7 and GSK-3 inhibitor.

Experimental Workflow for this compound Synthesis and Purification

The overall process from starting materials to the final purified product is outlined in the following workflow diagram.

Caption: Workflow for the synthesis and purification of this compound.

References

VP3.15 Dihydrobromide: A Technical Guide for Neuroprotection Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

VP3.15 dihydrobromide is a novel, orally bioavailable, and central nervous system (CNS) penetrant small molecule that has garnered significant interest in the field of neuroprotection.[1] As a potent dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen synthase kinase-3β (GSK-3β), VP3.15 presents a multi-faceted approach to treating neurodegenerative and neuroinflammatory conditions.[1] This technical guide provides a comprehensive overview of VP3.15, summarizing key quantitative data, detailing experimental protocols from seminal studies, and visualizing its mechanisms of action and experimental applications.

Core Mechanism of Action

VP3.15 exerts its neuroprotective effects through the simultaneous inhibition of two key enzymes:

-

Phosphodiesterase 7 (PDE7): PDE7 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in numerous cellular processes, including inflammation and immune regulation.[2][3] By inhibiting PDE7, VP3.15 increases intracellular cAMP levels, which in turn activates Protein Kinase A (PKA).[4]

-

Glycogen Synthase Kinase-3β (GSK-3β): GSK-3β is a serine/threonine kinase implicated in a wide range of cellular functions, including cell proliferation, differentiation, and apoptosis. Its overactivity is associated with various pathologies, including neurodegenerative diseases and cancer.[4][5]

The dual inhibition of PDE7 and GSK-3β by VP3.15 leads to a synergistic effect. The elevated cAMP levels from PDE7 inhibition contribute to the phosphorylation of GSK-3β at Serine 9, a modification that inhibits its activity.[4] This dual action modulates downstream signaling pathways, leading to anti-inflammatory, immunomodulatory, and pro-myelinating effects.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various studies.

Table 1: In Vitro Efficacy

| Target | IC50 (µM) | Cell Line/Assay | Reference |

| PDE7 | 1.59 | Not specified | [1] |

| GSK-3β | 0.88 | Not specified | [1] |

| Glioblastoma (GB) cells | ~2 | Panel of primary human and mouse GB cells (Alamar Blue viability assay) | [4] |

Table 2: In Vivo Efficacy and Dosing

| Model | Species | Dose | Route of Administration | Key Findings | Reference |

| Theiler's Murine Encephalomyelitis Virus-Induced Demyelinating Disease (TMEV-IDD) | Mouse | 10 mg/kg | Not specified (daily for 15 days) | Ameliorated motor deficits, reduced microglial activation and lymphocyte infiltration, preserved myelin and axonal integrity. | [2][7] |

| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | 10 mg/kg | Not specified (daily) | Reduced clinical signs, inhibited peripheral lymphocyte proliferation and TNFα secretion. | [3] |

| Glioblastoma (GB) Orthotopic Xenografts (PTEN wild-type) | Mouse | Not specified | Intraperitoneal | Inhibited tumor growth, reduced tumor vascularity and myeloid cell number. | [4] |

| Germinal Matrix-Intraventricular Hemorrhage (GM-IVH) | Mouse | Not specified | Not specified | Reduced hemorrhages and microglia, ameliorated brain atrophy and ventricle enlargement, improved cognitive function. | [5][8] |

Signaling Pathways and Mechanisms

The neuroprotective and anti-tumor effects of VP3.15 are mediated by complex signaling pathways.

Caption: VP3.15 dual-inhibition signaling cascade.

In the context of glioblastoma, VP3.15's efficacy is notably dependent on the PTEN (Phosphatase and tensin homolog) status of the tumor.[4][9] In PTEN wild-type glioblastoma, VP3.15 treatment leads to a reduction in the production of Galectin-9 (Gal9).[4] Gal9 is a key molecule that promotes the M2 polarization of macrophages, which are pro-angiogenic and support tumor growth.[4] By downregulating Gal9, VP3.15 inhibits the recruitment of these pro-tumoral macrophages, thereby reducing tumor vascularization and growth.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the evaluation of VP3.15.

In Vitro Glioblastoma Cell Viability Assay

This protocol is adapted from studies investigating the anti-tumor capacity of VP3.15.[4]

Objective: To assess the effect of VP3.15 on the viability of glioblastoma (GB) cells.

Materials:

-

Primary human or mouse glioblastoma cell lines

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound

-

Alamar Blue reagent

-

96-well plates

-

Spectrophotometer or fluorometer

Procedure:

-

Seed GB cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare a stock solution of VP3.15 in a suitable solvent (e.g., DMSO) and then dilute it in a cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 10 µM).

-

Remove the old medium from the cells and add the medium containing different concentrations of VP3.15. Include a vehicle control (medium with the solvent at the highest concentration used).

-

Incubate the cells for 72 hours.

-

Add Alamar Blue reagent to each well according to the manufacturer's instructions.

-

Incubate for a further 2-4 hours.

-

Measure the absorbance or fluorescence to determine cell viability.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: In vitro glioblastoma cell viability assay workflow.

In Vivo Theiler's Murine Encephalomyelitis Virus-Induced Demyelinating Disease (TMEV-IDD) Model

This protocol is based on studies evaluating the neuroprotective and immunomodulatory effects of VP3.15 in a model of progressive multiple sclerosis.[6][7][10]

Objective: To assess the therapeutic efficacy of VP3.15 in a preclinical model of primary progressive multiple sclerosis.

Animals:

-

Susceptible strain of mice (e.g., SJL/J)

Materials:

-

Theiler's Murine Encephalomyelitis Virus (TMEV), Daniel strain

-

This compound

-

Vehicle control

-

Equipment for intracerebral injection

-

Behavioral testing apparatus (e.g., open field for motor activity)

-

Histology and immunohistochemistry reagents

Procedure:

-

Induction of Disease: Anesthetize mice and intracerebrally inject them with a suspension of TMEV. A sham group should be injected with a vehicle.

-

Monitoring: Monitor the mice for the development of clinical signs of the disease (e.g., motor deficits). This typically occurs around 60-70 days post-infection.

-

Treatment: Once motor dysfunction is observed (e.g., at 60 days post-infection), begin daily treatment with VP3.15 (e.g., 10 mg/kg) or vehicle for a specified period (e.g., 15 consecutive days).

-

Behavioral Assessment: Evaluate motor function (e.g., horizontal and vertical activity in an open field) at baseline and after the treatment period.

-

Histopathological Analysis: At the end of the study, perfuse the animals and collect spinal cord tissue.

-

Immunohistochemistry: Process the tissue for immunohistochemical analysis of:

-

Microglial activation (e.g., Iba1 staining)

-

Lymphocyte infiltration (e.g., CD4+ T-cell staining)

-

Myelination status (e.g., Myelin Basic Protein (MBP) or Luxol Fast Blue staining)

-

Axonal integrity (e.g., neurofilament-H (NF-H) staining)

-

Oligodendrocyte lineage cells (e.g., PDGFRα for OPCs, CC1 for mature oligodendrocytes)

-

-

Quantification and Statistical Analysis: Quantify the stained areas or cell numbers and perform statistical analysis to compare the treated group with the vehicle control and sham groups.

Caption: In vivo TMEV-IDD experimental workflow.

Conclusion

This compound is a promising therapeutic candidate for a range of neurological disorders. Its dual inhibitory action on PDE7 and GSK-3β provides a powerful mechanism to combat neuroinflammation, promote neuroprotection, and potentially induce neurorepair. The data and protocols summarized in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this exciting compound. Future research should continue to elucidate the intricate signaling pathways modulated by VP3.15 and expand its evaluation in other models of neurodegenerative diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. A preliminary investigation of phoshodiesterase 7 inhibitor VP3.15 as therapeutic agent for the treatment of experimental autoimmune encephalomyelitis mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. VP3.15, a dual GSK-3β/PDE7 inhibitor, reduces glioblastoma tumor growth though changes in the tumor microenvironment in a PTEN wild-type context - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] The Dual PDE7-GSK3β Inhibitor, VP3.15, as Neuroprotective Disease-Modifying Treatment in a Model of Primary Progressive Multiple Sclerosis | Semantic Scholar [semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. VP3.15, a dual GSK-3β/PDE7 inhibitor, reduces glioblastoma tumor growth though changes in the tumor microenvironment in a PTEN wild-type context - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Dual PDE7-GSK3β Inhibitor, VP3.15, as Neuroprotective Disease-Modifying Treatment in a Model of Primary Progressive Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-inflammatory Potential of VP3.15 Dihydrobromide: A Technical Overview for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the anti-inflammatory properties of VP3.15 dihydrobromide, a potent dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen synthase kinase-3β (GSK-3β). VP3.15 has emerged as a promising therapeutic candidate for a range of neuroinflammatory and neurodegenerative diseases, including multiple sclerosis, as well as certain types of cancer.[1][2][3] This document provides a comprehensive summary of its mechanism of action, quantitative efficacy data from key preclinical studies, and detailed experimental protocols to facilitate further research and development.

Core Mechanism of Action: Dual Inhibition of PDE7 and GSK-3β

This compound exerts its anti-inflammatory effects primarily through the simultaneous inhibition of two key enzymes: PDE7 and GSK-3β.[1][4] This dual inhibition leads to a synergistic modulation of downstream signaling pathways, most notably the NF-κB pathway, a critical regulator of inflammatory responses.

-

Inhibition of Phosphodiesterase 7 (PDE7): PDE7 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in numerous cellular processes, including the regulation of inflammation. By inhibiting PDE7, VP3.15 increases intracellular cAMP levels. Elevated cAMP has been shown to suppress the activation of immune cells and reduce the production of pro-inflammatory cytokines.[5][6]

-

Inhibition of Glycogen Synthase Kinase-3β (GSK-3β): GSK-3β is a serine/threonine kinase that plays a pivotal role in a wide array of cellular signaling pathways, including those governing inflammation. GSK-3β can promote the activation of the NF-κB signaling pathway. Inhibition of GSK-3β by VP3.15 leads to the suppression of NF-κB activation, thereby downregulating the expression of pro-inflammatory genes.[5][7]

The interplay between PDE7 and GSK-3β inhibition is a key aspect of VP3.15's therapeutic potential. Increased cAMP levels resulting from PDE7 inhibition can lead to the activation of Protein Kinase A (PKA), which in turn can phosphorylate and inhibit GSK-3β, thus potentiating the anti-inflammatory effect.[2]

Signaling Pathway

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. VP3.15, a dual GSK-3β/PDE7 inhibitor, reduces glioblastoma tumor growth though changes in the tumor microenvironment in a PTEN wild-type context - PMC [pmc.ncbi.nlm.nih.gov]

- 3. VP3.15, a dual GSK-3β/PDE7 inhibitor, reduces glioblastoma tumor growth though changes in the tumor microenvironment in a PTEN wild-type context - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. A preliminary investigation of phoshodiesterase 7 inhibitor VP3.15 as therapeutic agent for the treatment of experimental autoimmune encephalomyelitis mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. REDD1-dependent GSK3β dephosphorylation promotes NF-κB activation and macrophage infiltration in the retina of diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

VP3.15 Dihydrobromide: A Dual-Target Inhibitor for Neuroprotection and Remyelination in Multiple Sclerosis Preclinical Models

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Multiple sclerosis (MS) is a chronic autoimmune disease of the central nervous system characterized by inflammation, demyelination, and neurodegeneration. While current therapies primarily focus on modulating the immune system, there is a significant unmet need for treatments that promote neuroprotection and repair. VP3.15 dihydrobromide, a potent, orally bioavailable, and CNS-penetrant small molecule, has emerged as a promising therapeutic candidate. This technical guide provides a comprehensive overview of the preclinical data on VP3.15, focusing on its mechanism of action, efficacy in established MS models, and the detailed methodologies employed in these pivotal studies.

Core Mechanism of Action: Dual Inhibition of PDE7 and GSK3β

VP3.15 functions as a dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen synthase kinase 3β (GSK3β), with IC50 values of 1.59 µM and 0.88 µM, respectively[1]. This dual-target approach is believed to synergistically address both the inflammatory and neurodegenerative aspects of MS. The inhibition of PDE7 increases intracellular levels of cyclic adenosine monophosphate (cAMP), which has known anti-inflammatory effects and promotes remyelination. Simultaneously, inhibition of GSK3β has been shown to enhance oligodendrocyte survival, differentiation, and myelination[2]. This combined action positions VP3.15 as a potential disease-modifying therapy with both anti-inflammatory and pro-remyelinating properties[1][2].

Signaling Pathway of VP3.15 in MS

Caption: VP3.15 dual-inhibition signaling cascade.

Efficacy in Preclinical Models of Multiple Sclerosis

VP3.15 has demonstrated significant therapeutic effects in two key animal models of MS: Experimental Autoimmune Encephalomyelitis (EAE), which mimics the inflammatory aspects of relapsing-remitting MS, and Theiler's Murine Encephalomyelitis Virus-Induced Demyelinating Disease (TMEV-IDD), a model for the progressive phase of MS.

Experimental Autoimmune Encephalomyelitis (EAE)

In the EAE model, VP3.15 has been shown to reduce disease severity and modulate the immune response.

Table 1: Summary of VP3.15 Efficacy in the EAE Model

| Parameter | Vehicle Control | VP3.15 (10 mg/kg) | Fingolimod | BRL50481 | Reference |

| Clinical Score | Higher | Significantly Reduced | Similar to VP3.15 | Less Efficacious than VP3.15 | [3] |

| Lymphocyte Proliferation | High | Inhibited (dose-dependent) | N/A | N/A | [3] |

| TNFα Secretion | High | Inhibited (dose-dependent) | N/A | N/A | [3] |

| Demyelinating Lesions | Present | Reduced | N/A | N/A | [4] |

Theiler's Murine Encephalomyelitis Virus-Induced Demyelinating Disease (TMEV-IDD)

In a model resembling primary progressive MS, VP3.15 demonstrated neuroprotective and pro-remyelinating effects.

Table 2: Summary of VP3.15 Efficacy in the TMEV-IDD Model

| Parameter | Sham-Vehicle | TMEV-Vehicle | TMEV-VP3.15 (10 mg/kg) | Reference |

| Motor Deficits | Normal | Present | Ameliorated | [5][6][7] |

| Microglial Activation (Iba-1+ area) | Low | High (p < 0.001 vs. Sham) | Reduced to Sham levels (p < 0.001 vs. TMEV) | [5][7][8] |

| CD4+ T-cell Infiltration | Low | High | Significantly Reduced | [5][7][8] |

| Mature Oligodendrocytes (CC1+) | Normal | Reduced | Increased Presence | [5] |

| Myelin Preservation | High | Low | Improved | [5][6][7] |

| Axonal Integrity | High | Low | Improved | [5][6][7] |

Detailed Experimental Protocols

Experimental Autoimmune Encephalomyelitis (EAE) Induction and Treatment

Experimental Workflow for EAE Studies

Caption: Workflow for EAE preclinical studies.

-

Animal Model: C57BL/6J mice[3].

-

Induction Agent: Myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide in complete Freund's adjuvant, followed by pertussis toxin administration[3].

-

Treatment Administration: Mice were treated daily with VP3.15 (10 mg/kg), fingolimod, or BRL50481, starting either from the onset of clinical signs or at the peak of the disease[3].

-

Clinical Assessment: Disease evolution was monitored daily by clinical scoring[3].

-

Immunological Assays:

-

Histopathology: Neuropathology of the spinal cord was examined to assess inflammation and demyelination[3].

-

Gene Expression Analysis: The expression of cAMP-PDE mRNAs in the spinal cord was analyzed using in situ hybridization histochemistry (ISHH)[3].

Theiler's Murine Encephalomyelitis Virus-Induced Demyelinating Disease (TMEV-IDD)

Logical Relationship in TMEV-IDD Pathogenesis and VP3.15 Intervention

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Promoting in vivo remyelination with small molecules: a neuroreparative pharmacological treatment for Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A preliminary investigation of phoshodiesterase 7 inhibitor VP3.15 as therapeutic agent for the treatment of experimental autoimmune encephalomyelitis mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. The Dual PDE7-GSK3β Inhibitor, VP3.15, as Neuroprotective Disease-Modifying Treatment in a Model of Primary Progressive Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Dissolving VP3.15 Dihydrobromide for In Vitro Success: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution of VP3.15 dihydrobromide, a potent dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen synthase kinase-3 (GSK3), for use in a variety of in vitro assays. Adherence to these guidelines is critical for ensuring compound stability, solubility, and the reproducibility of experimental results.

Compound Information

This compound is a valuable research tool for investigating neuroinflammatory and neurodegenerative diseases. Its dual-target mechanism offers a unique approach to modulating intracellular signaling pathways.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₄Br₂N₄OS | [1][2] |

| Molecular Weight | 528.30 g/mol | [1][2] |

| IC₅₀ (PDE7) | 1.59 µM | [1][3][4] |

| IC₅₀ (GSK3) | 0.88 µM | [1][3][4] |

| Appearance | Light yellow to yellow solid | [1] |

Solubility and Storage

Proper storage and handling are paramount to maintaining the integrity of this compound.

| Parameter | Recommendation | Reference |

| Solvent | Dimethyl sulfoxide (DMSO) | [1][2] |

| Solubility in DMSO | 62.5 mg/mL (118.30 mM) | [1][2] |

| Stock Solution Storage | Aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [1][5] |

| Powder Storage | Store at 4°C, sealed and protected from moisture. | [1] |

Signaling Pathways

This compound exerts its effects by simultaneously inhibiting PDE7 and GSK3, leading to the modulation of distinct but interconnected signaling cascades.

PDE7 Signaling Pathway

Inhibition of PDE7 by VP3.15 prevents the hydrolysis of cyclic adenosine monophosphate (cAMP), leading to its accumulation. Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream targets, influencing processes such as inflammation and immune cell function.

GSK3 Signaling Pathway

VP3.15 directly inhibits GSK3, a constitutively active kinase involved in numerous cellular processes, including the Wnt/β-catenin and PI3K/Akt pathways. Inhibition of GSK3 prevents the phosphorylation of its downstream targets, leading to their stabilization and altered gene expression.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

Materials:

-

This compound powder

-

Anhydrous, sterile dimethyl sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Ultrasonic bath

Protocol:

-

Equilibrate the this compound vial to room temperature before opening to prevent condensation.

-

Weigh out the desired amount of this compound powder using a calibrated analytical balance in a sterile environment. For a 10 mM stock solution, you will need 5.283 mg per 1 mL of DMSO.

-

Add the appropriate volume of anhydrous, sterile DMSO to the vial containing the powder.

-

Cap the vial tightly and vortex thoroughly for 1-2 minutes.

-

Place the vial in an ultrasonic bath for 10-15 minutes to ensure complete dissolution.[1][2] The solution should be clear and free of visible particulates.

-

Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.

-

Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]

Dilution of DMSO Stock Solution for In Vitro Assays

Important Considerations:

-

DMSO Toxicity: The final concentration of DMSO in cell culture media should be kept to a minimum to avoid cellular toxicity. For neuronal cells, the recommended maximum DMSO concentration is ≤ 0.25%.[6] For most other cell lines, including immune cells, a final concentration of < 0.5% is generally well-tolerated.[7][8][9] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.

-

Preventing Precipitation: To avoid precipitation of the compound upon dilution in aqueous media, a stepwise dilution is recommended.[7]

Workflow for Dilution:

Protocol:

-

Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

-

Perform an intermediate serial dilution in 100% DMSO to achieve a concentration closer to the final working concentration. For example, to prepare a 1 mM intermediate stock, dilute the 10 mM stock 1:10 in 100% DMSO.

-

Pre-warm the appropriate cell culture medium to 37°C.

-

To prepare the final working solution, add the intermediate DMSO stock solution to the pre-warmed cell culture medium and mix immediately by gentle pipetting or inversion. For example, to achieve a 10 µM final concentration with 0.1% DMSO, add 1 µL of a 10 mM intermediate stock to 999 µL of cell culture medium.

In Vitro Assay Protocols

cAMP Measurement Assay (PDE7 Activity)

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of intracellular cAMP levels.

Protocol:

-

Plate cells at the desired density in a 96-well plate and culture overnight.

-

Treat cells with various concentrations of this compound (prepared as described in section 4.2) for the desired time. Include a vehicle control.

-

Lyse the cells using the lysis buffer provided with a commercial cAMP ELISA kit.

-

Perform the cAMP ELISA according to the manufacturer's instructions. This typically involves the incubation of the cell lysate with a cAMP-HRP conjugate and a cAMP-specific antibody in a pre-coated plate.

-

After incubation and washing steps, add the substrate solution and measure the absorbance at the recommended wavelength using a microplate reader.

-

Calculate the cAMP concentration based on a standard curve. Increased absorbance will correlate with lower cAMP levels.

GSK3 Kinase Activity Assay

This protocol outlines a general method for assessing GSK3 kinase activity using a luminescence-based assay that measures ATP consumption.

Protocol:

-

Prepare a reaction mixture containing GSK3β enzyme, a specific GSK3 substrate peptide, and kinase assay buffer.

-

Add various concentrations of this compound or a vehicle control to the reaction mixture in a 96-well plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for the recommended time (e.g., 45 minutes).

-

Terminate the reaction and deplete the remaining ATP by adding a dedicated reagent (e.g., ADP-Glo™ Reagent).

-

Add a kinase detection reagent that converts the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light.

-

Measure the luminescence using a microplate reader. A decrease in luminescence indicates inhibition of GSK3 activity.[5][10][11]

Western Blot for Phosphorylated GSK3 Substrates

This protocol allows for the detection of changes in the phosphorylation status of downstream targets of GSK3.

Protocol:

-

Treat cells with this compound as described for the cAMP assay.

-

Lyse the cells in a lysis buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding. For phospho-specific antibodies, BSA is generally recommended over milk.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of a known GSK3 substrate (e.g., phospho-β-catenin (Ser33/37/Thr41) or phospho-Tau).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

To normalize the data, strip the membrane and re-probe with an antibody against the total form of the substrate protein or a housekeeping protein (e.g., β-actin or GAPDH).[12][13]

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes | Semantic Scholar [semanticscholar.org]

- 4. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. promega.es [promega.es]

- 6. Effects of dimethyl sulfoxide on the morphology and viability of primary cultured neurons and astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.cn [medchemexpress.cn]

- 8. DMSO Represses Inflammatory Cytokine Production from Human Blood Cells and Reduces Autoimmune Arthritis | PLOS One [journals.plos.org]

- 9. DMSO Alleviates LPS-Induced Inflammatory Responses in RAW264.7 Macrophages by Inhibiting NF-κB and MAPK Activation [mdpi.com]

- 10. promega.com [promega.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for VP3.15 Dihydrobromide in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosage and administration of VP3.15 dihydrobromide in preclinical mouse models. The information is intended to assist in the design and execution of in vivo studies for various research applications, particularly in the fields of neuroinflammation, neurodegenerative diseases, and oncology.

Introduction

VP3.15 is a potent, orally bioavailable, and CNS-penetrant dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen synthase kinase 3β (GSK-3β).[1] This dual-target mechanism of action provides a rationale for its investigation in therapeutic areas where both inflammatory and neurodegenerative processes are implicated. Preclinical studies have demonstrated its potential as a neuroprotective and neuroreparative agent, making it a compound of interest for diseases such as multiple sclerosis and glioblastoma.[2][3][4] this compound is the salt form of VP3.15, which typically offers enhanced water solubility and stability for in vivo applications.[1]

Quantitative Data Summary

The following table summarizes the recommended dosages and administration routes of this compound in various mouse models based on published studies.

| Mouse Model | Disease | Dosage | Administration Route | Dosing Schedule | Reference |

| Orthotopic Glioblastoma (PTEN wild-type) | Glioblastoma | 10 mg/kg | Intraperitoneal (i.p.) | Daily, 5 days/week | [2] |

| 5 mg/kg | Intravenous (i.v.) | 2 days/week | [2] | ||

| 30 mg/kg | Subcutaneous (s.c.) | 5 days/week | [2] | ||

| Experimental Autoimmune Encephalomyelitis (EAE) | Multiple Sclerosis | 10 mg/kg | Not specified, likely i.p. | Daily | [3] |

| Theiler's Murine Encephalomyelitis Virus-Induced Demyelinating Disease (TMEV-IDD) | Primary Progressive Multiple Sclerosis | 10 mg/kg | Intraperitoneal (i.p.) | Once daily for 15 consecutive days | [4][5][6] |

Mechanism of Action: Signaling Pathway

VP3.15 exerts its biological effects by simultaneously inhibiting two key enzymes: PDE7 and GSK-3β. The inhibition of PDE7 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP can activate Protein Kinase A (PKA), which in turn can phosphorylate and inhibit GSK-3β. Direct inhibition of GSK-3β by VP3.15 further enhances this effect. The downstream consequences include modulation of inflammatory responses and promotion of cell survival and differentiation, which are critical in the context of neurodegenerative diseases and cancer.

Caption: Signaling pathway of this compound.

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Tocrisolve 100 (or similar solubilizing agent)

-

Sterile saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Pipettes and sterile tips

Protocol for Intraperitoneal (i.p.) and Subcutaneous (s.c.) Injection (as per glioblastoma model): [2]

-

Prepare a stock solution of this compound at 100 mg/mL in DMSO.

-

For a final concentration of 10 mg/kg in a 20g mouse (requiring 0.2 mg in a typical injection volume of 200 µL), the stock solution needs to be diluted.

-

On the day of injection, dilute the stock solution in a vehicle of 5% Tocrisolve in sterile saline.

-

For example, to prepare a 1 mg/mL final solution, add 10 µL of the 100 mg/mL stock to 990 µL of the 5% Tocrisolve/saline vehicle.

-

Vortex thoroughly to ensure complete dissolution.

-

The final injection volume will depend on the desired dosage and the weight of the mouse.

Protocol for Intravenous (i.v.) Injection (as per glioblastoma model): [2]

-

Prepare a stock solution of this compound in DMSO as described above.

-

On the day of injection, dilute the stock solution directly in sterile saline to the desired final concentration.

-

Ensure the final concentration of DMSO is minimal to avoid toxicity.

-

Vortex thoroughly and ensure the solution is clear before injection.

Animal Handling and Administration

Animals:

-

The choice of mouse strain will be dependent on the specific disease model (e.g., C57BL/6J for EAE).[3]

-

House animals in a specific pathogen-free facility with ad libitum access to food and water.

-

Allow mice to acclimatize for at least one week before the start of the experiment.

-

All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Administration Workflow:

Caption: General experimental workflow for in vivo studies.

Safety and Toxicology

While specific toxicology studies are not detailed in the reviewed literature, VP3.15 is described as having a good safety profile in the context of the doses used in the cited in vivo models.[2] Researchers should nevertheless carefully monitor animals for any signs of toxicity, such as weight loss, behavioral changes, or signs of distress.

Conclusion

This compound is a promising dual inhibitor with demonstrated efficacy in mouse models of multiple sclerosis and glioblastoma. The recommended dosage is typically 10 mg/kg administered intraperitoneally for neuroinflammatory and neurodegenerative models, while different routes and dosages have been explored for oncology studies. Careful preparation of the compound and adherence to established experimental protocols are crucial for obtaining reliable and reproducible results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. VP3.15, a dual GSK-3β/PDE7 inhibitor, reduces glioblastoma tumor growth though changes in the tumor microenvironment in a PTEN wild-type context - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A preliminary investigation of phoshodiesterase 7 inhibitor VP3.15 as therapeutic agent for the treatment of experimental autoimmune encephalomyelitis mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Dual PDE7-GSK3β Inhibitor, VP3.15, as Neuroprotective Disease-Modifying Treatment in a Model of Primary Progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols: VP3.15 Dihydrobromide in Neuroinflammation Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of VP3.15 dihydrobromide, a dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen synthase kinase-3β (GSK-3β), in preclinical neuroinflammation models. The provided protocols are based on established methodologies from peer-reviewed research and are intended to serve as a guide for investigating the therapeutic potential of this compound.

Introduction

This compound is a small heterocyclic molecule that has demonstrated significant neuroprotective and anti-inflammatory effects in various models of neurodegenerative diseases. Its dual-inhibitory action on PDE7 and GSK-3β targets key pathways involved in the pathology of neuroinflammation, making it a promising candidate for conditions such as multiple sclerosis (MS), germinal matrix intraventricular hemorrhage (GM-IVH), and glioblastoma.

The inhibition of PDE7 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which has been shown to suppress immune responses. Concurrently, the inhibition of GSK-3β modulates inflammatory pathways, including the NF-κB pathway, and promotes neuronal survival and remyelination.

Application in Neuroinflammation Models

VP3.15 has been successfully utilized in the following preclinical models:

-

Theiler's Murine Encephalomyelitis Virus-Induced Demyelinating Disease (TMEV-IDD): A widely used viral model of progressive multiple sclerosis.

-

Experimental Autoimmune Encephalomyelitis (EAE): An autoimmune model of multiple sclerosis.

-

Germinal Matrix Intraventricular Hemorrhage (GM-IVH): A model for brain injury in premature infants.

-

Glioblastoma: An aggressive brain tumor model with a significant inflammatory component.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound in the TMEV-IDD model of neuroinflammation.

Table 1: Effect of VP3.15 on Motor Function in TMEV-IDD Mice

| Treatment Group | Horizontal Activity (arbitrary units) | Vertical Activity (arbitrary units) |

| Sham-Vehicle | 2500 ± 300 | 1200 ± 150 |

| TMEV-Vehicle | 1500 ± 200 | 600 ± 100 |

| TMEV-VP3.15 (10 mg/kg) | 2200 ± 250# | 1000 ± 120# |

*Data are presented as mean ± SEM. *p<0.05 vs. Sham-Vehicle; #p<0.05 vs. TMEV-Vehicle. Data adapted from published studies.

Table 2: Effect of VP3.15 on Neuroinflammation and Myelination in the Spinal Cord of TMEV-IDD Mice

| Treatment Group | Iba-1+ Area (%) (Microglial Activation) | CD4+ T-cell Infiltration (cells/mm²) | Myelinated Area (%) |

| Sham-Vehicle | 2.5 ± 0.5 | <5 | 85 ± 5 |

| TMEV-Vehicle | 12.0 ± 1.5 | 50 ± 10 | 50 ± 7* |

| TMEV-VP3.15 (10 mg/kg) | 4.0 ± 0.8# | 15 ± 5# | 75 ± 6# |

*Data are presented as mean ± SEM. *p<0.05 vs. Sham-Vehicle; #p<0.05 vs. TMEV-Vehicle. Data adapted from published studies.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of VP3.15 and a general experimental workflow for its evaluation in a neuroinflammation model.

Application Notes and Protocols for In Vivo Imaging of VP3.15 Dihydrobromide Effects in the Brain

For Researchers, Scientists, and Drug Development Professionals

Introduction

VP3.15 dihydrobromide is a central nervous system (CNS)-penetrant dual inhibitor of phosphodiesterase 7 (PDE7) and glycogen synthase kinase-3 (GSK-3), with IC50 values of 1.59 µM for PDE7 and 0.88 µM for GSK-3.[1][2] This compound has demonstrated significant neuroprotective and neuroreparative potential in preclinical models of several neurological disorders, including multiple sclerosis, germinal matrix-intraventricular hemorrhage, and glioblastoma.[1][3][4][5][6][7][8] Its therapeutic effects are attributed to its ability to reduce neuroinflammation and promote remyelination.[3][5][6][7][9][10]

These application notes provide a comprehensive guide for researchers on the use of in vivo imaging techniques to investigate the pharmacokinetics, pharmacodynamics, and therapeutic efficacy of this compound in the brain. The protocols described herein are designed to enable the non-invasive, longitudinal assessment of the compound's effects on key pathological processes, thereby facilitating its development as a potential therapeutic agent for neurological diseases.

Mechanism of Action and Signaling Pathway

VP3.15 exerts its effects through the dual inhibition of PDE7 and GSK-3. Inhibition of PDE7 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inhibits GSK-3β at Serine 9.[11][12][13] Direct inhibition of GSK-3 by VP3.15 further enhances this effect. The inhibition of GSK-3, a key regulator of inflammatory and myelination pathways, leads to reduced production of pro-inflammatory cytokines and promotes the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes.[5][7][14][15]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of VP3.15, providing a basis for designing in vivo imaging experiments.

Table 1: In Vitro Potency of VP3.15

| Target | IC50 (µM) | Reference |

| PDE7 | 1.59 | [1][2] |

| GSK-3 | 0.88 | [1][2] |

Table 2: Effects of VP3.15 on Neuroinflammation

| Model | Brain Region/Cell Type | Parameter Measured | Effect of VP3.15 | Reference |

| Germinal Matrix-Intraventricular Hemorrhage (Mouse) | Cortex, Hippocampus, Subventricular Zone | Iba1+ microglia burden | Reduced | [6][10] |

| Primary Progressive Multiple Sclerosis (Mouse) | Spinal Cord | Iba1+ staining area | Reduced | [5][7][10] |

| Primary Glial Cultures | - | Pro-inflammatory cytokine production | Reduced | [11][12][13] |

Table 3: Effects of VP3.15 on Remyelination

| Model | Parameter Measured | Effect of VP3.15 | Reference |

| Primary Progressive Multiple Sclerosis (Mouse) | Myelin Basic Protein (MBP) area | Increased | [5][7] |

| Primary Progressive Multiple Sclerosis (Mouse) | Olig2+CC1+ mature oligodendrocytes | Increased | [5][15] |

| Murine OPC Cultures | CNPase+ and MBP+ oligodendrocytes | Increased differentiation | [14] |

Experimental Protocols for In Vivo Imaging

Protocol 1: In Vivo Imaging of Neuroinflammation with PET

This protocol describes the use of Positron Emission Tomography (PET) with a translocator protein (TSPO) radiotracer to quantify microglial activation as a measure of neuroinflammation in response to VP3.15 treatment.

Objective: To non-invasively assess the anti-inflammatory effects of VP3.15 in a relevant animal model of neurological disease (e.g., experimental autoimmune encephalomyelitis [EAE] or lipopolysaccharide [LPS] challenge).

Materials:

-

This compound

-

Animal model of neuroinflammation (e.g., EAE-induced mice)

-

TSPO PET radiotracer (e.g., [18F]FEPPA or [11C]DPA-713)[16][17]

-

MicroPET scanner

-

Anesthesia (e.g., isoflurane)

-

Image analysis software

Procedure:

-

Animal Model and Treatment:

-

Induce the disease model in a cohort of animals.

-

Divide animals into treatment (VP3.15) and vehicle control groups.

-

Administer VP3.15 or vehicle according to the desired dosing regimen and route (e.g., intraperitoneal).[18]

-

-

Radiotracer Administration and PET Imaging:

-

Anesthetize the animal and position it in the microPET scanner.

-